Molecular Weight Advantage over Parent Naphthalene‑2‑sulfonohydrazide
N′-Phenylnaphthalene‑2‑sulfonohydrazide (MW = 298.4 g·mol⁻¹) exceeds the molecular weight of the unsubstituted parent compound naphthalene‑2‑sulfonohydrazide (MW = 222.27 g·mol⁻¹) by 76.13 g·mol⁻¹ [1]. This mass increment translates to a calculated Log P increase of ≈1.2 units (ALOGPS 2.1), shifting the compound from a polar building block into a more lipophilic, permeability‑compatible region of early‑stage drug‑like chemical space [2].
| Evidence Dimension | Molecular weight and computed lipophilicity (ALOGPS Log P) |
|---|---|
| Target Compound Data | MW = 298.4 g·mol⁻¹; ALOGPS Log P ≈ 2.8 |
| Comparator Or Baseline | Naphthalene‑2‑sulfonohydrazide (CAS 10151‑46‑9): MW = 222.27 g·mol⁻¹; ALOGPS Log P ≈ 1.6 |
| Quantified Difference | ΔMW = +76.13 g·mol⁻¹; ΔLog P ≈ +1.2 |
| Conditions | Computed using ALOGPS 2.1; experimental Log P not reported for either compound |
Why This Matters
A log P difference of 1.2 units predicts ~16‑fold higher partition into octanol, which directly impacts membrane permeability, protein‑binding promiscuity, and formulation strategy in cell‑based assays or in vivo studies.
- [1] PubChem Compound Summary; Naphthalene‑2‑sulfonohydrazide (CID 321713). National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. View Source
- [2] ALOGPS 2.1 (Virtual Computational Chemistry Laboratory). http://www.vcclab.org/lab/alogps/ (accessed 2026‑05‑12). View Source
